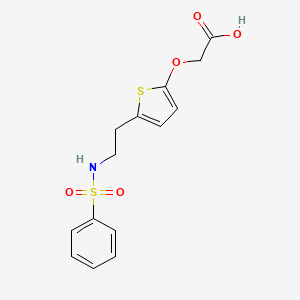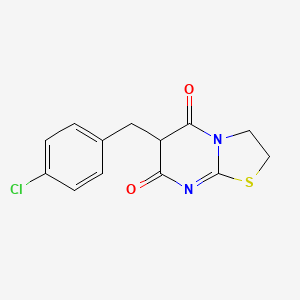
Nuclomedone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Nuclomedone can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with thiazolopyrimidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Nuclomedone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazolopyrimidine compounds .
Aplicaciones Científicas De Investigación
Nuclomedone has been extensively studied for its immunomodulatory effects. It has shown promise in the following areas:
Chemistry: this compound’s unique structure makes it a valuable compound for studying thiazolopyrimidine derivatives and their reactivity.
Biology: The compound has been used to investigate immune responses in animal models, particularly in the context of autoimmune diseases.
Medicine: this compound has been explored as a potential treatment for rheumatoid arthritis and other inflammatory disorders. .
Mecanismo De Acción
Nuclomedone exerts its effects by modulating the immune response. It has been shown to suppress the antibody response to both T cell-dependent and T cell-independent antigens. The compound influences T lymphocytes, B lymphocytes, and macrophages, enhancing the induction of suppressor T cells and reducing antibody formation . This immunomodulatory action is believed to be the primary mechanism by which this compound exerts its therapeutic effects.
Comparación Con Compuestos Similares
Nuclomedone is unique among thiazolopyrimidine compounds due to its specific immunomodulatory properties. Similar compounds include:
Thiazolopyrimidine derivatives: These compounds share a similar core structure but may differ in their functional groups and biological activities.
Immunomodulators: Other immunomodulatory compounds, such as methotrexate and azathioprine, have different mechanisms of action and therapeutic applications compared to this compound .
This compound stands out due to its ability to modulate immune responses without affecting conventional inflammation, making it a promising candidate for treating autoimmune diseases .
Propiedades
Número CAS |
86017-21-2 |
|---|---|
Fórmula molecular |
C13H11ClN2O2S |
Peso molecular |
294.76 g/mol |
Nombre IUPAC |
6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-10-11(17)15-13-16(12(10)18)5-6-19-13/h1-4,10H,5-7H2 |
Clave InChI |
QSKVYHYMQQQAFS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


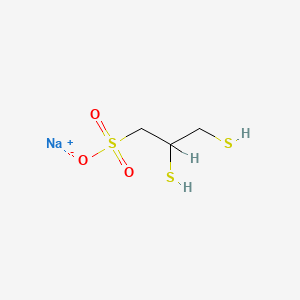
![[4-[(5S,5aR,8aR,9R)-5-[[(2R)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10762826.png)
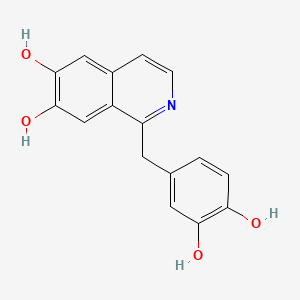
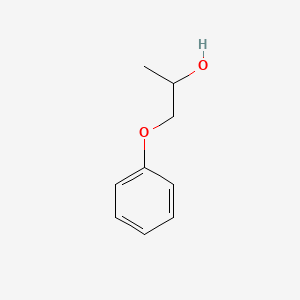
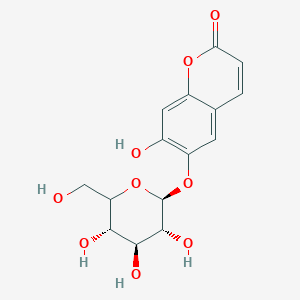
![methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762841.png)
![[(1S,2R,3S,4S,6R,7R,8R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762844.png)

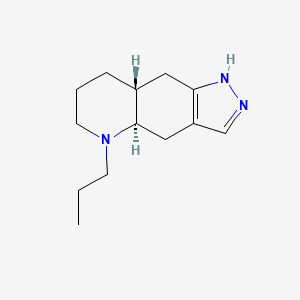
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762865.png)

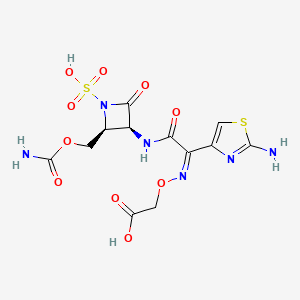
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762888.png)
